Cas no 1536014-69-3 (2-2-(pyrrolidin-1-yl)phenylethan-1-ol)

2-2-(Pyrrolidin-1-yl)phenylethan-1-ol is a versatile organic compound featuring a pyrrolidine-substituted phenyl group linked to an ethanol moiety. Its structural configuration lends itself to applications in pharmaceutical and synthetic chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both a hydroxyl group and a tertiary amine enhances its reactivity, enabling selective functionalization for tailored derivatives. This compound exhibits favorable solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value this compound for its potential in developing novel pharmacophores and as a building block in heterocyclic chemistry.
2-2-(pyrrolidin-1-yl)phenylethan-1-ol structure
1536014-69-3 structure
Product Name:2-2-(pyrrolidin-1-yl)phenylethan-1-ol
CAS No:1536014-69-3
MF:C12H17NO
MW:191.269483327866
CID:6148487
PubChem ID:83674001
Update Time:2025-06-11

2-2-(pyrrolidin-1-yl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-2-(pyrrolidin-1-yl)phenylethan-1-ol
    • 2-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol
    • EN300-1839372
    • 1536014-69-3
    • Inchi: 1S/C12H17NO/c14-10-7-11-5-1-2-6-12(11)13-8-3-4-9-13/h1-2,5-6,14H,3-4,7-10H2
    • InChI Key: ICSIKNLCXZWUIX-UHFFFAOYSA-N
    • SMILES: OCCC1C=CC=CC=1N1CCCC1

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 2-2-(pyrrolidin-1-yl)phenylethan-1-ol

Recent Advances in the Study of 1536014-69-3 and 2-2-(pyrrolidin-1-yl)phenylethan-1-ol: A Comprehensive Research Brief

The compound 1536014-69-3 and its derivative, 2-2-(pyrrolidin-1-yl)phenylethan-1-ol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This research brief aims to synthesize the latest findings on these compounds, providing a comprehensive overview of their pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have elucidated the structural and functional characteristics of 1536014-69-3, a small molecule with a unique chemical scaffold. The compound has shown promising activity as a modulator of specific neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This dual activity suggests potential applications in treating conditions such as depression, anxiety, and Parkinson's disease. The derivative, 2-2-(pyrrolidin-1-yl)phenylethan-1-ol, has been further optimized to enhance its bioavailability and receptor binding affinity, making it a candidate for further preclinical development.

One of the key findings from recent research is the compound's ability to cross the blood-brain barrier (BBB) efficiently, a critical factor for CNS-targeted therapeutics. In vitro and in vivo studies have demonstrated that 2-2-(pyrrolidin-1-yl)phenylethan-1-ol exhibits favorable pharmacokinetic profiles, including moderate plasma half-life and low toxicity. These properties make it a viable candidate for oral administration, which is a significant advantage in drug development.

Mechanistic studies have revealed that 1536014-69-3 and its derivative act as partial agonists at specific serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. This partial agonism is believed to contribute to their anxiolytic and antidepressant effects, as observed in animal models. Additionally, the compounds have shown neuroprotective properties in models of neurodegenerative diseases, potentially through the modulation of oxidative stress and inflammatory pathways.

Despite these promising findings, challenges remain in the development of these compounds. Issues such as metabolic stability, potential off-target effects, and the need for further optimization of the chemical structure to improve efficacy and reduce side effects are areas of active research. Recent publications have highlighted the use of computational chemistry and structure-activity relationship (SAR) studies to address these challenges, paving the way for next-generation derivatives with enhanced therapeutic profiles.

In conclusion, the research on 1536014-69-3 and 2-2-(pyrrolidin-1-yl)phenylethan-1-ol represents a significant step forward in the development of novel CNS therapeutics. The compounds' unique pharmacological properties, combined with their favorable pharmacokinetic profiles, position them as promising candidates for further clinical investigation. Future studies should focus on elucidating their long-term safety and efficacy in human trials, as well as exploring their potential in combination therapies for complex CNS disorders.

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